molecular formula C8H14O B091662 3-Methylhept-1-yn-3-ol CAS No. 17356-17-1

3-Methylhept-1-yn-3-ol

Cat. No. B091662
CAS RN: 17356-17-1
M. Wt: 126.2 g/mol
InChI Key: KHKXRZKMAVADSE-UHFFFAOYSA-N
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Description

“3-Methylhept-1-yn-3-ol” is a chemical compound with the molecular formula C8H14O . It has an average mass of 126.196 Da and a monoisotopic mass of 126.104462 Da .


Synthesis Analysis

The synthesis of “3-Methylhept-1-yn-3-ol” involves several steps. For instance, it reacts with ruthenium vinyl carbene to form a ten-membered η 2 -olefin coordinated ruthenacycle . The efficiency of different palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol under continuous-flow liquid-phase conditions has been evaluated .


Molecular Structure Analysis

The molecule contains a total of 22 bond(s); 8 non-H bond(s), 1 multiple bond(s), 3 rotatable bond(s), 1 triple bond(s), 1 hydroxyl group(s) and 1 tertiary alcohol(s) .


Chemical Reactions Analysis

The synthetic potential of a Claisen followed by a Cope rearrangement is illustrated by the reactions of 3-methylhept-6-en-1-yn-3-ol . This propargylic alcohol condenses with methyl isopropenyl ether with Claisen rearrangement to give 6-methyldeca-4,5,9-trien-2-one .


Physical And Chemical Properties Analysis

“3-Methylhept-1-yn-3-ol” has a density of 0.9±0.1 g/cm3, a boiling point of 153.4±8.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 45.4±6.0 kJ/mol and a flash point of 47.5±8.2 °C . Its index of refraction is 1.454 .

Scientific Research Applications

Cyclization Reactions

One specific application of 3-Methylhept-1-yn-3-ol is in cyclization reactions . For example, it has been used in the synthesis of bicyclo[3.3.0]octenes by intramolecular cyclization of the dicobalt hexacarbonyl complexes of 1,6-enynes .

Chromatographic Adsorbents

Another application is in the preparation of chromatographic adsorbents . These are materials used in chromatography, a technique for separating the components of a mixture. The cyclization of 3-methylhept-6-en-1-yn-3-ol dicobalt hexacarbonyl complex and its derivatives on the surfaces of chromatographic adsorbents has been described .

Synthesis of 3-Oxabicyclo[3.3.0]octenes

The cyclization of the dicobalt hexacarbonyl complex of 3-methylhept-6-en-1-yn-3-ol allyl ether under certain conditions gives exclusively 3-oxabicyclo[3.3.0]octenes . This shows that this pathway is preferred over the competitive formation of carbobicyclo[3.3.0]octenes .

Safety and Hazards

The safety data sheet for “3-Methylhept-1-yn-3-ol” indicates that it is classified under Acute Tox. 4 Oral - Flam. Liq. 3 according to GHS classification . The hazard statements include H226 - H302, and the precautionary statements include P210 - P233 - P240 - P241 - P242 - P301 + P312 .

properties

IUPAC Name

3-methylhept-1-yn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-4-6-7-8(3,9)5-2/h2,9H,4,6-7H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKXRZKMAVADSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398181
Record name 3-methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylhept-1-yn-3-ol

CAS RN

17356-17-1
Record name 3-methylhept-1-yn-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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